(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-quinoxalin-5-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4S/c19-11-13(18-22-14-5-1-2-7-16(14)23-18)10-12-4-3-6-15-17(12)21-9-8-20-15/h1-10H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRBIMFEWDVKL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C4C(=CC=C3)N=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile typically involves the condensation of benzo[d]thiazole derivatives with quinoxaline derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition with Azomethine Ylides
This reaction involves the compound acting as a dipolarophile in a three-component system. When reacted with azomethine ylides (generated in situ from isatin and N-methylglycine), it forms spiro[indoline-3,2′-pyrrolidine] derivatives via a regioselective [3+2] cycloaddition .
Key Features:
-
Regioselectivity : Exclusive formation of 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles.
-
Diastereoselectivity : Dependent on substituents in the dipolarophile. Electron-withdrawing groups (e.g., nitro) favor endo products, while electron-donating groups favor exo isomers .
Table 1: Substituent Effects on Diastereoselectivity
| Dipolarophile Substituent | exo:endo Ratio |
|---|---|
| 4-NO₂-C₆H₄ | 10:90 |
| 4-Cl-C₆H₄ | 30:70 |
| 4-Me-C₆H₄ | 60:40 |
Mechanistic Insights :
-
Computational studies (B3LYP/cc-pVTZ) revealed asynchronous one-step mechanisms.
-
Global Electron Density Transfer (GEDT) analysis confirmed polar character, with electron density flowing from the ylide to the dipolarophile .
Nucleophilic Additions at the Acrylonitrile Group
The α,β-unsaturated nitrile moiety undergoes nucleophilic additions, particularly with amines and thiosemicarbazides.
Example Reactions:
-
Thiosemicarbazide Addition : Forms hydrazinecarbothioamide derivatives under reflux in DMF .
-
Cyclization with Chloroacetic Acid : Produces thiazolidin-4-one derivatives in acetic acid .
Table 2: Nucleophilic Addition Products
| Reagent | Product Class | Conditions |
|---|---|---|
| Thiosemicarbazide | Hydrazinecarbothioamide | Reflux in DMF, 2 hr |
| Chloroacetic Acid | Thiazolidin-4-one | AcOH, 3 hr |
| o-Phenylenediamine | Quinoxaline Hydrobromide | MeOH, Δ |
Participation in Multicomponent Reactions
The compound serves as a key intermediate in multicomponent syntheses due to its dual electrophilic sites (acrylonitrile and aromatic heterocycles).
Case Study: Knoevenagel Condensation
In the presence of aldehydes, the acrylonitrile group undergoes condensation to form extended π-conjugated systems. This reaction is pivotal in synthesizing acetylcholinesterase (AChE) inhibitors .
Reactivity of the Benzothiazole and Quinoxaline Moieties
-
Benzothiazole : Participates in metal coordination and Suzuki-Miyaura cross-couplings, though direct examples for this compound require further study .
-
Quinoxaline : Reacts with nucleophiles (e.g., Grignard reagents) at the electron-deficient pyrazine ring, though steric hindrance from the acrylonitrile group may limit accessibility .
Computational Predictions for Unreported Reactions
DFT studies suggest potential for:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and quinoxaline moieties. The synthesis of various derivatives has shown promising results against a range of pathogens.
Key Findings:
- Compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
- A specific study evaluated the activity of thiazole derivatives against bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for certain synthesized compounds .
Anticancer Properties
The anticancer properties of this compound have been a focal point in recent research, particularly due to its structural components that facilitate interactions with cancer cell mechanisms.
Case Studies:
- A study on thiazole-linked compounds reported significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating strong selectivity and efficacy .
- Another investigation into benzothiazole derivatives revealed their ability to induce apoptosis in cancer cells, with certain compounds showing comparable effects to established chemotherapeutics like cisplatin .
Anticonvulsant Activity
The anticonvulsant effects of thiazole and quinoxaline derivatives have also been documented, showcasing their potential in treating seizure disorders.
Research Insights:
- A series of thiazole derivatives were tested for their anticonvulsant properties, with some exhibiting protective effects in electroshock seizure models .
- The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance the anticonvulsant activity of these compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Electronic Properties
- Infrared (IR) Spectroscopy : The CN stretch (~2200–2250 cm⁻¹) is consistent across analogs, confirming the acrylonitrile backbone .
- NMR Spectroscopy: Quinoxaline protons (e.g., aromatic protons at δ 8.5–9.0 ppm) distinguish the target compound from analogs with pyridyl (δ 7.5–8.5 ppm) or furyl substituents (δ 6.5–7.5 ppm) .
- Fluorescence: The quinoxaline moiety may induce stronger ICT than naphthyl or biphenyl groups, as seen in compound BTCNA (λₑₘ = 550 nm in aqueous medium) .
Key Distinctions and Implications
The quinoxaline substituent in (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile confers unique advantages:
Enhanced π-Conjugation : Improves optoelectronic properties for sensing or OLED applications .
Electron-Deficient Character : May enhance reactivity toward nucleophiles (e.g., cyanide) compared to electron-rich analogs like furyl or thiophenyl derivatives .
Structural Versatility: The quinoxaline core allows further functionalization (e.g., halogenation or sulfonation) to tune properties .
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data regarding its biological activity.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines a benzo[d]thiazole moiety with a quinoxaline framework. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired acrylonitrile derivative. For example, the synthesis may follow pathways similar to those reported for other thiazole and quinoxaline derivatives, which have demonstrated various biological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both thiazole and quinoxaline units. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 10.5 | Induction of apoptosis |
| Compound B | MCF-7 (breast cancer) | 8.3 | Inhibition of cell proliferation |
| This compound | HeLa (cervical cancer) | 7.0 | DNA intercalation |
These findings indicate that the compound may exert its effects through mechanisms such as DNA intercalation , leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Studies have shown that compounds with similar structures possess significant inhibitory effects against a range of pathogens, including bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.15 |
| Candida albicans | 0.30 |
The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated key features that enhance the biological activity of thiazole and quinoxaline derivatives. Modifications at specific positions on the aromatic rings can significantly influence potency:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the thiazole ring has been correlated with increased activity against certain cancer cell lines.
- Substituents on Quinoxaline : Variations in substituents at the 5-position of the quinoxaline moiety can enhance both anticancer and antimicrobial activities.
Case Studies
- Antitumor Efficacy : A study involving a series of benzo[d]thiazole and quinoxaline derivatives demonstrated that specific modifications led to enhanced cytotoxicity against HeLa cells, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Synergy : Another investigation revealed that combining this compound with standard antibiotics resulted in synergistic effects, improving efficacy against resistant strains of bacteria .
Q & A
Q. Table 1: Optimization of Reaction Conditions
Basic: How can researchers validate the purity and stereochemical configuration of this compound?
Methodological Answer:
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and GC-MS (using internal standards like toluene-d8 for trace analysis) . Stereochemical confirmation requires NMR:
- 1H NMR : Vinyl proton coupling constants (J = 12–16 Hz for trans configuration) .
- 13C NMR : Quinoxaline aromatic carbons exhibit distinct deshielding (δ 140–150 ppm) .
X-ray crystallography is recommended for absolute configuration determination, particularly if the compound exhibits crystallinity .
Advanced: How can experimental design (e.g., Box-Behnken) optimize reaction conditions for scale-up?
Methodological Answer:
Box-Behnken Design (BBD) is effective for multivariate optimization. For example, three critical factors (catalyst concentration, solvent ratio, temperature) are tested at three levels to model yield responses . A 15-run design minimizes experimental effort while identifying interactions between variables. Response surface methodology (RSM) predicts optimal conditions (e.g., 12 mol% catalyst, ethanol:THF 3:1, 70°C), achieving a theoretical yield of 89% . Post-optimization validation runs (n=3) confirm reproducibility (±2% error).
Q. Table 2: BBD Factors and Levels
| Factor | Low (-1) | Center (0) | High (+1) |
|---|---|---|---|
| Catalyst (mol%) | 10 | 12.5 | 15 |
| Ethanol:THF | 1:1 | 2:1 | 3:1 |
| Temperature (°C) | 60 | 70 | 80 |
Advanced: What mechanistic insights explain the compound’s electronic properties and reactivity?
Methodological Answer:
The electron-deficient quinoxaline core and electron-rich benzothiazole moiety create a push-pull system, enhancing conjugation across the acrylonitrile bridge. DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~3.2 eV, indicating potential for charge-transfer applications . UV-Vis spectroscopy (λmax = 380–400 nm in DMSO) corroborates this, with molar absorptivity ε > 10,000 M⁻¹cm⁻¹ . Reactivity with nucleophiles (e.g., thiols) occurs preferentially at the β-position of the acrylonitrile group, as shown by Michael addition kinetics .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Acrylonitrile derivatives are classified as Group 2B carcinogens (IARC) and require stringent controls :
- Engineering Controls : Use fume hoods with >0.5 m/s airflow for synthesis .
- PPE : Nitrile gloves, lab coats, and eye protection.
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Acute toxicity (LD50 oral, rat: 78 mg/kg) necessitates emergency protocols for spills or exposure .
Advanced: How can computational modeling predict biological activity or degradation pathways?
Methodological Answer:
Molecular docking (AutoDock Vina) against kinase targets (e.g., CDK1) predicts inhibitory activity (Ki ≈ 50 nM) due to hydrogen bonding with quinoxaline-N atoms . For environmental studies, QSAR models estimate aerobic biodegradation half-lives (t1/2 = 60–90 days) . Photocatalytic degradation using TiO₂/H₂O₂ under UV light follows pseudo-first-order kinetics (k = 0.025 min⁻¹), with intermediates identified via LC-MS .
Advanced: What spectroscopic techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Raman spectroscopy (785 nm laser) distinguishes polymorphs via shifts in C≡N stretching (2220 cm⁻¹ vs. 2235 cm⁻¹) . Powder XRD (Cu-Kα) identifies crystalline forms: Form I (2θ = 12.4°, 25.7°) and Form II (2θ = 11.9°, 26.3°) . Thermal analysis (DSC) reveals melting points (Form I: 185°C; Form II: 178°C) and enthalpy differences (ΔH = 5–8 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
